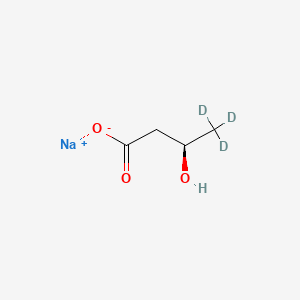

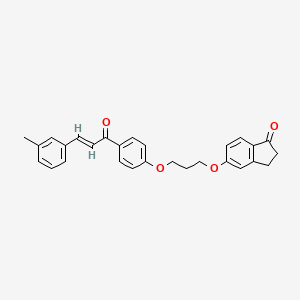

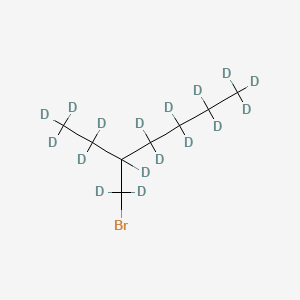

![molecular formula C9H12N2O6 B12394831 [5'-13C]uridine](/img/structure/B12394831.png)

[5'-13C]uridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[5’-13C]uridine: is a labeled nucleoside analog where the carbon-13 isotope is incorporated at the 5’ position of the uridine molecule. Uridine itself is a glycosylated pyrimidine analog containing uracil attached to a ribose ring via a β-N1-glycosidic bond. It is one of the five standard nucleosides that make up nucleic acids, playing a crucial role in the formation of RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [5’-13C]uridine typically involves the incorporation of the carbon-13 isotope through selective metabolism of synthetic intermediates or direct synthesis methods . The process often includes the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of [5’-13C]uridine may involve large-scale synthesis using labeled carbon sources and optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and scalable, ensuring the consistent production of high-quality labeled uridine for various applications .

Chemical Reactions Analysis

Types of Reactions: [5’-13C]uridine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [5’-13C]uridine may yield uridine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms .

Scientific Research Applications

Chemistry: In chemistry, [5’-13C]uridine is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of NMR signals, providing detailed insights into the behavior of nucleosides and their interactions .

Biology: In biological research, [5’-13C]uridine is used to investigate RNA synthesis and metabolism. It serves as a labeled precursor in studies of RNA transcription, processing, and degradation, helping to elucidate the mechanisms underlying these essential cellular processes .

Medicine: In medicine, [5’-13C]uridine is employed in metabolic studies to understand the role of uridine in various physiological and pathological conditions. It is also used in the development of diagnostic tools and therapeutic agents targeting nucleoside metabolism .

Industry: In the industrial sector, [5’-13C]uridine is used in the production of labeled compounds for pharmaceutical research and development. It is also utilized in quality control and analytical testing to ensure the accuracy and reliability of nucleoside-based products .

Mechanism of Action

Molecular Targets and Pathways: [5’-13C]uridine exerts its effects by participating in the synthesis and metabolism of RNA. It is incorporated into RNA molecules during transcription, where it pairs with adenine through hydrogen bonds. This incorporation is crucial for the proper functioning of RNA in protein synthesis and other cellular processes .

Pathways Involved: The primary pathways involved in the action of [5’-13C]uridine include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway. In the pyrimidine metabolism pathway, uridine is converted to uridine monophosphate (UMP) and further processed into other nucleotides. In the hexosamine biosynthetic pathway, uridine diphosphate glucose (UDP-GlcNAc) is produced, which plays a role in protein glycosylation .

Comparison with Similar Compounds

Uridine-13C,15N2: A labeled nucleoside analog with both carbon-13 and nitrogen-15 isotopes incorporated.

Uridine-13C9 5′-triphosphate disodium salt solution: A labeled triphosphate form of uridine with carbon-13 isotopes.

Uridine-13C9,15N2 5′-triphosphate disodium salt solution: A labeled triphosphate form with both carbon-13 and nitrogen-15 isotopes.

Uniqueness: The uniqueness of [5’-13C]uridine lies in its specific labeling at the 5’ position with the carbon-13 isotope. This precise labeling allows for targeted studies of RNA synthesis and metabolism, providing valuable insights that are not possible with other labeled nucleosides. The incorporation of the carbon-13 isotope enhances the sensitivity and resolution of analytical techniques like NMR spectroscopy, making [5’-13C]uridine a powerful tool in scientific research .

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3+1 |

InChI Key |

DRTQHJPVMGBUCF-GYMNKEIPSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)

![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)

![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)